![molecular formula C7H10N2O4S B14232971 [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid CAS No. 397847-74-4](/img/structure/B14232971.png)
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid: is a chemical compound with the IUPAC name 2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid. It has a molecular weight of 218.227 g/mol and is known for its unique structure, which includes a piperazine ring substituted with a sulfanylmethyl group and an acetic acid moiety .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid typically involves the reaction of piperazine derivatives with appropriate thiol and acetic acid reagents. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the reaction. The process may involve multiple steps, including protection and deprotection of functional groups to achieve the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of green chemistry principles, such as solvent recycling and the use of less hazardous reagents, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid undergoes various chemical reactions, including:
Oxidation: The sulfanylmethyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl groups in the piperazine ring can be reduced to form hydroxyl groups.
Substitution: The acetic acid moiety can undergo esterification or amidation reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alcohols or amines in the presence of catalysts such as sulfuric acid or dicyclohexylcarbodiimide (DCC) are employed.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroxyl derivatives.
Substitution: Esters and amides.
Scientific Research Applications
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a biochemical probe to investigate enzyme activities.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Mechanism of Action
The mechanism of action of [3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfanylmethyl group can form covalent bonds with thiol groups in proteins, potentially inhibiting their activity. The acetic acid moiety may also participate in hydrogen bonding and electrostatic interactions, further modulating the compound’s biological effects .
Comparison with Similar Compounds
Similar Compounds
Piperazine derivatives: Compounds like piperazine-2-carboxylic acid and piperazine-1,4-dicarboxylic acid share structural similarities.
Thiol-containing compounds: Compounds such as cysteine and glutathione contain thiol groups and exhibit similar reactivity.
Uniqueness
[3,6-Dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid is unique due to its combination of a piperazine ring, a sulfanylmethyl group, and an acetic acid moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
CAS No. |
397847-74-4 |
|---|---|
Molecular Formula |
C7H10N2O4S |
Molecular Weight |
218.23 g/mol |
IUPAC Name |
2-[3,6-dioxo-5-(sulfanylmethyl)piperazin-2-yl]acetic acid |
InChI |
InChI=1S/C7H10N2O4S/c10-5(11)1-3-6(12)9-4(2-14)7(13)8-3/h3-4,14H,1-2H2,(H,8,13)(H,9,12)(H,10,11) |
InChI Key |
PKBBQBIFVUJIRY-UHFFFAOYSA-N |
Canonical SMILES |
C(C1C(=O)NC(C(=O)N1)CS)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


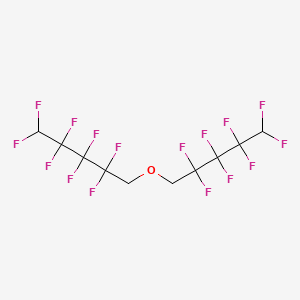
![Methyl 6-cyano-2'-methyl[1,1'-biphenyl]-3-carboxylate](/img/structure/B14232909.png)
![2,6-Bis({[4-(anthracen-9-YL)phenyl]sulfanyl}methyl)pyridine](/img/structure/B14232915.png)
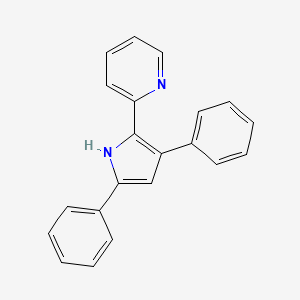
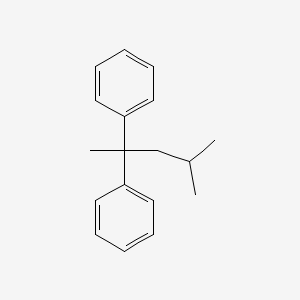
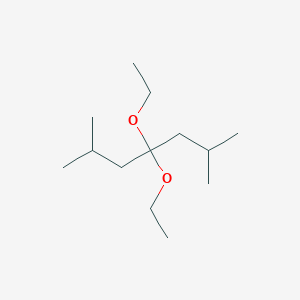



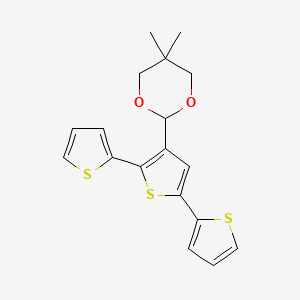
![8-[3,5-Bis(methoxymethyl)-2,4,6-trimethylphenoxy]octan-1-OL](/img/structure/B14232954.png)


![N~1~-(2-Aminoethyl)-N~1~-{2-[(triphenylmethyl)sulfanyl]ethyl}ethane-1,2-diamine](/img/structure/B14232981.png)
